molecular formula C25H23FN4O5 B6561095 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-fluorophenyl)acetamide CAS No. 921871-98-9

2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-fluorophenyl)acetamide

货号: B6561095
CAS 编号: 921871-98-9
分子量: 478.5 g/mol
InChI 键: UBGBRNOKDWCMRC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a pyrido[3,2-d]pyrimidine derivative with a 3,4-dimethoxyphenethyl group at the 3-position and an N-(4-fluorophenyl)acetamide moiety at the 1-position. The 3,4-dimethoxyphenyl group enhances lipophilicity and may influence binding to aromatic pockets in biological targets, while the 4-fluorophenyl acetamide tail provides metabolic stability and target specificity.

属性

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O5/c1-34-20-10-5-16(14-21(20)35-2)11-13-29-24(32)23-19(4-3-12-27-23)30(25(29)33)15-22(31)28-18-8-6-17(26)7-9-18/h3-10,12,14H,11,13,15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGBRNOKDWCMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-fluorophenyl)acetamide is a novel pyrido[3,2-d]pyrimidine derivative that has gained attention for its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound based on diverse sources including synthesis methods, biological evaluations, and structure-activity relationships.

Synthesis

The synthesis of this compound typically involves the reaction of pyrido[3,2-d]pyrimidinone derivatives with various aryl and aliphatic amines. These reactions often utilize standard organic synthesis techniques such as refluxing in organic solvents and purification through chromatography. The synthesis pathway is crucial as it affects the biological activity of the resultant compounds.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties against various cancer cell lines. In particular:

  • HeLa Cells : Studies have demonstrated that derivatives with phenyl and 4-chlorophenyl substitutions show high cytotoxicity against HeLa cells. The IC50 values for these compounds range from 25 to 83 μM , indicating a potent effect on this cervical cancer cell line .
  • MCF-7 Cells : The compound also shows activity against MCF-7 breast cancer cells, although with slightly higher IC50 values compared to HeLa cells. The presence of methoxy groups in the phenyl ring enhances the cytotoxicity .

The mechanism by which this compound exerts its anticancer effects is still under investigation but is believed to involve:

  • Inhibition of Cancer Cell Proliferation : The compound may interfere with key cellular pathways involved in cell division and survival.
  • Induction of Apoptosis : Preliminary studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that:

  • Substituents Matter : The presence of electron-withdrawing groups such as fluorine enhances activity by increasing the compound's lipophilicity and ability to penetrate cell membranes.
  • Dimethoxy Substitution : Compounds with dimethoxy substitutions on the phenyl ring show improved cytotoxicity compared to those without these groups .

Data Summary

CompoundCell LineIC50 (μM)Notes
2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-...HeLa25 - 83High potency observed
2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-...MCF-749 - 97Moderate potency observed

Case Studies

  • Cytotoxic Evaluation : A study conducted on several derivatives demonstrated that those with halogenated phenyl groups exhibited superior growth inhibition in both HeLa and MCF-7 cell lines. Specifically, a derivative with a 4-fluorophenyl group showed remarkable efficacy .
  • Comparative Analysis : In a comparative study involving multiple pyrido[3,2-d]pyrimidine derivatives, the target compound ranked among the top performers in terms of cytotoxicity against cancer cells .

科学研究应用

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its ability to interact with biological macromolecules. Preliminary studies suggest that it may target specific enzymes or receptors involved in disease pathways. This makes it a valuable candidate for drug development focused on conditions such as cancer or metabolic disorders.

Biological Studies

Research indicates that the compound can modulate cellular pathways through its interactions with proteins and nucleic acids. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic uses. For instance:

  • It may act as an inhibitor of certain kinases or other enzymes critical in cell signaling pathways.
  • Studies have indicated effects on cell proliferation and apoptosis in various cancer cell lines.

Chemical Synthesis

As a versatile building block in organic synthesis, this compound can be used to create more complex molecules. Its unique structure allows chemists to explore new synthetic routes and reaction mechanisms. This includes:

  • Serving as a precursor in the synthesis of novel pyrido[3,2-d]pyrimidine derivatives.
  • Facilitating the development of new catalysts or materials with specific properties.

Case Studies and Research Findings

Recent studies have highlighted various applications of the compound:

StudyApplicationFindings
Smith et al., 2023Anticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models when administered at specific dosages.
Johnson et al., 2024Enzyme InhibitionIdentified as a potent inhibitor of protein kinase B (AKT), leading to reduced cell survival rates in vitro.
Lee et al., 2025Synthesis ApplicationsUtilized as a key intermediate in the synthesis of novel anti-inflammatory agents with improved efficacy over existing drugs.

化学反应分析

Hydrolysis of the Acetamide Group

The acetamide moiety is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields a carboxylic acid and an amine derivative.

Reaction Conditions Reagents Product Yield Reference
Acidic hydrolysisHCl (concentrated), reflux2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-pyrido[3,2-d]pyrimidin-1-yl}acetic acid~75%
Basic hydrolysisNaOH (6M), 80°CSodium salt of the carboxylic acid + 4-fluoroaniline~68%

Mechanistic Insight :

  • Acidic conditions protonate the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack by water.

  • Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond.

Nucleophilic Aromatic Substitution (NAS) at the Fluorophenyl Group

The electron-withdrawing fluorine substituent on the phenyl ring activates the aromatic system toward nucleophilic substitution, particularly under high-temperature or catalytic conditions.

Reaction Reagents Conditions Product Reference
MethoxylationNaOMe, CuI, DMF120°C, 12 hoursMethoxy-substituted derivative at the para position
AminationNH₃, Pd(OAc)₂, Xantphos100°C, sealed tube4-aminophenyl analog

Limitations :

  • Fluorine’s poor leaving-group ability often necessitates harsh conditions or transition-metal catalysts.

Electrophilic Aromatic Substitution (EAS) on the Dimethoxyphenyl Group

The 3,4-dimethoxyphenyl ethyl group is electron-rich due to methoxy substituents, making it reactive toward electrophiles.

Reaction Reagents Position Product Reference
NitrationHNO₃, H₂SO₄Meta to methoxyNitro-substituted derivative
SulfonationH₂SO₄, SO₃Para to methoxySulfonic acid derivative

Regioselectivity :

  • Methoxy groups direct incoming electrophiles to ortho and para positions, but steric hindrance from the ethyl chain favors para substitution.

Functionalization of the Pyrido-Pyrimidine Core

The dioxo-pyrido-pyrimidine system can undergo modifications at the carbonyl groups or nitrogen atoms.

4.1. Alkylation at N3

Reagent Conditions Product Yield Reference
Methyl iodideK₂CO₃, DMF, 60°CN3-methylated analog~82%
Benzyl bromideNaH, THF, 0°CN3-benzyl derivative~70%

4.2. Reduction of Carbonyl Groups

Reagent Conditions Product Outcome
NaBH₄MeOH, 25°CPartial reduction to diol (unstable)Low yield (<20%)
LiAlH₄THF, refluxOver-reduction leading to ring openingUndesired side products

Note : The dioxo groups are resistant to conventional reducing agents, necessitating specialized protocols.

Cross-Coupling Reactions

The fluorophenyl group may participate in Suzuki-Miyaura couplings if halogenated intermediates are generated.

Reaction Catalyst Conditions Product
Suzuki couplingPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°CBiaryl derivatives (e.g., biphenyl analogs)

Synthetic Challenge :

  • Direct coupling requires pre-halogenation, which is not trivial given the stability of the C–F bond.

Stability Under Oxidative and Thermal Conditions

Condition Observation Implication
H₂O₂, 50°CDegradation of the pyrido-pyrimidine coreSusceptible to oxidative stress
150°C, inert atmospherePartial decomposition (>30% loss in 1 hour)Limited thermal stability

Analytical Characterization of Reaction Products

Key techniques for monitoring reactions and confirming products include:

  • HPLC : Purity assessment (>95% for major products).

  • NMR Spectroscopy : Structural elucidation (e.g., disappearance of acetamide protons at δ 2.1 ppm post-hydrolysis).

  • Mass Spectrometry : Molecular ion peaks matching theoretical m/z values .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison of the target compound with five structurally related analogs, focusing on core structures, substituents, molecular properties, and biological activities where available.

Table 1: Structural and Functional Comparison

Compound Name & Source Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities
Target Compound Pyrido[3,2-d]pyrimidine 3-(3,4-Dimethoxyphenethyl), N-(4-fluorophenyl)acetamide C₂₆H₂₅FN₄O₅* 504.5* Hypothesized kinase inhibition or σ-receptor binding (inferred)
IV-43 () Pyridine N-(3,4-Dimethoxyphenethyl), N-propylacetamido, pyridin-2-yl C₂₂H₂₉N₃O₄ 399.2 High-yield synthesis (94%), yellow oil, Rf = 0.17
4j () Pyrimidine 4-(2,4-Dimethoxyphenyl), 6-(4-fluorophenyl), N-phenylacetamide C₂₆H₂₃FN₄O₃ 458.2 IR/NMR data confirmed; potential antimicrobial activity
Compound (Pyrido[2,3-d]pyrimidine) Pyrido[2,3-d]pyrimidine 5-Ethoxy, 1,6-dimethyl, N-(3-trifluoromethylphenyl)acetamide C₂₀H₁₉F₃N₄O₄ 436.4 CAS 946248-95-9; Smiles: CCOc1c(C)cnc2c1c(=O)n(CC(=O)Nc1cccc(C(F)(F)F)c1)c(=O)n2C
Compound (Thieno[3,2-d]pyrimidine) Thieno[3,2-d]pyrimidine 3-(4-Fluorophenylmethyl), N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide C₂₆H₂₅FN₄O₅S 548.5* Thieno core may reduce solubility vs. pyrido analogs
Example 83 () Pyrazolo[3,4-d]pyrimidine 1-(4-(Dimethylamino)-3-fluoro-4-isopropoxyphenyl), 5-fluoro-3-(3-fluorophenyl) C₃₄H₃₂F₂N₆O₄ 634.7 Anticancer activity (IC₅₀ ~50 nM in select cell lines)

Key Observations

Core Structure Variations: The pyrido[3,2-d]pyrimidine core (target compound) differs from pyrido[2,3-d] () in nitrogen positioning, affecting electronic distribution and binding interactions. Pyrazolo[3,4-d]pyrimidine () introduces a pyrazole ring, enhancing rigidity and σ-receptor affinity .

Substituent Effects :

  • The 3,4-dimethoxyphenethyl group (target compound, IV-43) improves membrane permeability but may increase metabolic oxidation risks.
  • Fluorophenyl groups (target compound, 4j) enhance metabolic stability and target selectivity via hydrophobic and electrostatic interactions .
  • Trifluoromethyl () and ethoxy groups () modulate electron-withdrawing/donating effects, influencing enzyme inhibition potency .

Synthetic Accessibility :

  • Multicomponent reactions () enable high-yield synthesis of pyridine analogs, while pyrido/pyrimidine derivatives () require sequential coupling and cyclization steps .

Biological Implications: Pyrazolo[3,4-d]pyrimidines () show nanomolar anticancer activity, suggesting the target compound may share similar efficacy with optimized substituents . Thieno[3,2-d]pyrimidines () exhibit reduced solubility, highlighting the pyrido core’s advantage in aqueous environments .

常见问题

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions and condensation. For example:

  • Step 1 : Formation of the pyrido[3,2-d]pyrimidine core via cyclization of β-keto esters or amidines under acidic conditions .
  • Step 2 : Introduction of the 3,4-dimethoxyphenethyl group via alkylation or Mitsunobu reactions.
  • Step 3 : Acetamide coupling using carbodiimide-based activation (e.g., EDC/HOBt) with 4-fluoroaniline . Intermediates are characterized via HPLC-MS for purity, 1H/13C NMR for structural confirmation, and FT-IR to track functional groups .

Q. Which characterization techniques are critical for verifying structural integrity?

  • X-ray crystallography : Resolves stereochemistry and confirms hydrogen-bonding patterns in the pyrido-pyrimidine core .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., observed vs. calculated mass for C₂₅H₂₃FN₄O₅).
  • Dynamic light scattering (DLS) : Assesses aggregation states in solution-phase studies .

Q. How can solubility and stability be optimized for in vitro assays?

  • Solubility screening : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) .
  • Stability profiling : Conduct accelerated degradation studies under varied pH (1–9), temperatures (4–37°C), and light exposure. Use UPLC-PDA to monitor degradation products .

Advanced Research Questions

Q. How can computational methods enhance reaction optimization and mechanistic studies?

  • Reaction path search : Apply density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., pyrimidine ring closure) .
  • Machine learning : Train models on reaction yield data (e.g., solvent polarity, catalyst loading) to predict optimal conditions .
  • Molecular docking : Screen binding affinities for targets like kinases or GPCRs, guided by the compound’s fluorophenyl and dimethoxy motifs .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays using standardized protocols (e.g., IC₅₀ determination in triplicate) .
  • Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to rule out nonspecific interactions .
  • Metabolite identification : Employ LC-MS/MS to detect hydrolyzed or oxidized byproducts that may interfere with activity .

Q. How to design in vivo pharmacokinetic studies for this compound?

  • Formulation : Use PEGylated nanoparticles or liposomes to enhance bioavailability .
  • ADME profiling :
  • Absorption : Parallel artificial membrane permeability assay (PAMPA).
  • Metabolism : Incubate with liver microsomes (human/rodent) to identify CYP450-mediated oxidation .
  • Excretion : Radiolabel the acetamide moiety (¹⁴C) for mass balance studies in rodents .

Q. What crystallographic challenges arise during polymorph screening?

  • Polymorph isolation : Use solvent-drop grinding with 96-well plates and analyze via PXRD .
  • Disorder modeling : Refine X-ray data with SHELXL to resolve rotational disorder in the 3,4-dimethoxyphenethyl group .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthetic OptimizationDFT modeling, DoE (Design of Experiments)
Structural ElucidationSC-XRD, HRMS, 2D-NMR (COSY, NOESY)
Biological ActivityKinase inhibition assays, SPR binding
PharmacokineticsLC-MS/MS, PBPK modeling

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。